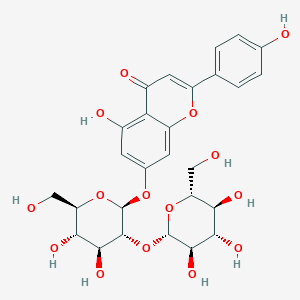

Apigenin-7-O-sophroside

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-8-17-20(33)22(35)24(37)26(40-17)42-25-23(36)21(34)18(9-29)41-27(25)38-12-5-13(31)19-14(32)7-15(39-16(19)6-12)10-1-3-11(30)4-2-10/h1-7,17-18,20-31,33-37H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAISBPLGVOOOA-BYJQLNSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Apigenin 7 O Sophroside

General Phenylpropanoid Pathway Leading to Flavone (B191248) Precursors

The biosynthesis of all flavonoids, including apigenin (B1666066), originates from the general phenylpropanoid pathway, a fundamental route in higher plants that converts amino acids into a variety of phenolic compounds. frontiersin.orgmdpi.com This pathway begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. frontiersin.orgpreprints.org

The initial committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . frontiersin.orgfrontiersin.org Subsequently, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. frontiersin.orgfrontiersin.org The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) , which attaches a coenzyme A (CoA) molecule to form p-coumaroyl-CoA. frontiersin.orgpreprints.org

This activated intermediate, p-coumaroyl-CoA, stands at a critical juncture, ready to enter the flavonoid-specific branch of the pathway. The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, the latter supplied by the acetate-malonate pathway. frontiersin.orgbohrium.com This reaction forms a C15 intermediate known as naringenin (B18129) chalcone. This chalcone is the direct precursor to the flavanones, which serve as the foundational skeletons for most flavonoid classes. preprints.orgbohrium.com

Enzymatic Conversion of Naringenin to Apigenin

The conversion of the flavanone (B1672756) naringenin into the flavone apigenin is a critical dehydrogenation reaction that forms the characteristic double bond in the C-ring of the flavone structure. This transformation is primarily catalyzed by a class of enzymes known as flavone synthases (FNS) . researchgate.net In plants, two distinct types of FNS have been identified, which employ different mechanisms to achieve the same outcome.

FNS I: This type is a soluble, Fe²⁺/2-oxoglutarate-dependent dioxygenase. It directly catalyzes the desaturation of the C2-C3 bond in the C-ring of naringenin to produce apigenin.

FNS II: This is a membrane-bound cytochrome P450-dependent monooxygenase. It first hydroxylates the C2 position of naringenin, followed by the spontaneous dehydration of the resulting 2-hydroxyflavanone (B13135356) intermediate to yield apigenin. nih.gov

The action of these enzymes on (2S)-naringenin, the natural stereoisomer produced by chalcone isomerase, results in the formation of the apigenin aglycone (the non-sugar portion of the glycoside). researchgate.net This aglycone is then available for subsequent modifications, such as glycosylation.

Elucidation of Glycosylation Pathways for Apigenin-7-O-sophoroside Synthesis

Glycosylation, the attachment of sugar moieties to the flavonoid core, is a vital modification that enhances the stability, solubility, and bioavailability of compounds like apigenin. jmb.or.krnih.gov The synthesis of Apigenin-7-O-sophoroside involves a two-step glycosylation process at the 7-hydroxyl position of the apigenin molecule. A sophoroside is a disaccharide consisting of two glucose units linked by a β-1,2-glycosidic bond.

Role of Glycosyltransferases in Apigenin-7-O-sophoroside Formation

The formation of Apigenin-7-O-sophoroside is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety from an activated donor, typically UDP-glucose, to the flavonoid acceptor. nih.govnih.gov

The synthesis is sequential:

First Glucosylation: A flavonoid 7-O-glucosyltransferase (F7-OGT) first catalyzes the transfer of a single glucose molecule to the 7-hydroxyl group of apigenin. This reaction forms apigenin-7-O-glucoside, also known as cosmosiin. nih.govnih.gov Enzymes with this capability, such as YjiC from Bacillus licheniformis, have been characterized and utilized for in vitro synthesis of this monoglucoside. nih.govnih.gov

Second Glucosylation: Subsequently, a specialized flavonoid glucoside:2''-O-glucosyltransferase (GGT) acts on the newly formed apigenin-7-O-glucoside. This enzyme specifically recognizes the glucose moiety at the 7-position and attaches a second glucose molecule to its 2''-hydroxyl group, forming the characteristic β-1,2 linkage of the sophoroside. nih.govnih.gov An example of such an enzyme is UGT707B1 from saffron (Crocus sativus), which has been shown to be responsible for the formation of flavonol 3-O-sophorosides. nih.govcas.cz While this specific enzyme acts on flavonols, it demonstrates the existence of UGTs capable of forming the required 1→2 linkage on a flavonoid-bound glucose.

| Enzyme Class | Function in Apigenin-7-O-sophoroside Synthesis |

| Flavonoid 7-O-glucosyltransferase (F7-OGT) | Catalyzes the initial attachment of glucose to the 7-OH group of apigenin to form apigenin-7-O-glucoside. |

| Flavonoid glucoside:2''-O-glucosyltransferase (GGT) | Catalyzes the attachment of a second glucose molecule to the 2''-OH of the existing glucose on apigenin-7-O-glucoside, forming the sophoroside. |

Stereospecificity and Regioselectivity of Glycosylation

The enzymatic glycosylation process is marked by high precision. Regioselectivity refers to the enzyme's ability to target a specific hydroxyl group on the apigenin molecule. For Apigenin-7-O-sophoroside, the initial glycosylation is directed specifically to the hydroxyl group at the C-7 position, even though other hydroxyl groups are available at the C-5 and C-4' positions. nih.gov This selectivity is crucial for producing a single, defined product rather than a mixture of isomers. UGTs achieve this through a highly structured active site that orients the acceptor molecule in a precise manner relative to the UDP-sugar donor. nih.govresearchgate.net

Stereospecificity is the enzyme's control over the three-dimensional arrangement of the newly formed glycosidic bond. UGTs are inverting enzymes, meaning the stereochemistry at the anomeric carbon of the sugar is inverted during the transfer. researchgate.net This ensures the formation of a β-glycosidic bond, which is characteristic of most natural flavonoid glycosides, including the β-1,2 linkage in the sophorose unit. This precise control over both the site (regio-) and orientation (stereo-) of glycosylation is fundamental to the biosynthesis of structurally and functionally defined molecules like Apigenin-7-O-sophoroside. oup.com

Biotechnological Approaches for Apigenin Glycoside Biosynthesis

The potential applications of flavonoid glycosides have spurred the development of biotechnological production platforms. By harnessing the power of microbial cell factories, researchers can achieve sustainable and scalable synthesis of these valuable compounds, bypassing the limitations of chemical synthesis or extraction from plant sources. jmb.or.kr

Microbial Engineering for Enhanced Production of Apigenin-7-O-sophoroside

Microorganisms such as Escherichia coli and Corynebacterium glutamicum have been successfully engineered to produce apigenin and its glycosides. jmb.or.kr The general strategy involves introducing the entire biosynthetic pathway, from a simple precursor to the final product, into the microbial host.

A notable example is the engineering of C. glutamicum, a bacterium considered safe for industrial applications. jmb.or.kr Researchers have engineered this microbe to produce various apigenin glucosides by:

Expressing Key Biosynthetic Genes: Introducing genes for enzymes like chalcone synthase (CHS), chalcone isomerase (CHI), and flavone synthase (FNS) to produce the apigenin aglycone from supplemented precursors like p-coumaric acid.

Introducing Glycosyltransferases: Expressing a promiscuous glycosyltransferase, such as YdhE from Bacillus licheniformis, which can glucosylate apigenin at different positions. jmb.or.kr

Enhancing Sugar Donor Supply: Overexpressing native genes involved in the synthesis of UDP-glucose, the activated sugar donor, to boost the efficiency of the glycosylation reaction. jmb.or.kr

Using such strategies, engineered C. glutamicum has been shown to produce apigenin-7-O-glucoside, the direct precursor to Apigenin-7-O-sophoroside. jmb.or.kr The table below summarizes the production of various apigenin glucosides in an engineered C. glutamicum strain.

| Product | Titer (mM) | Incubation Conditions |

| Apigenin-4'-O-β-glucoside | ~4.2 | 40 h, 25°C |

| Apigenin-7-O-β-glucoside | ~0.6 | 40 h, 37°C |

| Apigenin-4',7-O-β-diglucoside | ~1.7 | 40 h, 37°C |

| Apigenin-4',5-O-β-diglucoside | ~2.1 | 40 h, 37°C |

| Data from a study on engineered C. glutamicum supplemented with 5 mM apigenin. jmb.or.kr |

To achieve the production of Apigenin-7-O-sophoroside specifically, this platform could be further advanced by co-expressing a flavonoid glucoside:2''-O-glucosyltransferase (GGT), like the ones identified in Arabidopsis or Crocus, alongside the F7-OGT. nih.govnih.gov This would enable the sequential two-step glycosylation, converting the microbially produced apigenin-7-O-glucoside into the final target compound, Apigenin-7-O-sophoroside.

Pathway Reconstruction and Optimization in Heterologous Hosts

The production of Apigenin-7-O-sophoroside in microbial hosts offers a promising alternative to extraction from plant sources, which can be inefficient and dependent on geographical and climatic factors. Heterologous production in well-characterized microorganisms like Escherichia coli and Corynebacterium glutamicum allows for scalable and controlled synthesis. nih.govnih.gov The reconstruction of the biosynthetic pathway in these hosts involves the introduction of the necessary genes from plants and other organisms.

The initial focus of metabolic engineering efforts has been on the efficient production of the precursor, apigenin. This typically involves expressing genes encoding phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and flavone synthase (FNS). researchgate.net Optimization strategies at this stage often include enhancing the intracellular supply of the precursor L-phenylalanine and the cofactor malonyl-CoA. mdpi.com

For the subsequent glycosylation steps to produce Apigenin-7-O-sophoroside, specific glycosyltransferases (UGTs) are required. The first glycosylation to form apigenin-7-O-glucoside can be achieved by introducing a UGT with specificity for the 7-hydroxyl group of flavones. For instance, a UGT from tobacco (NtGT2) has been successfully used in E. coli for this purpose. nih.gov

The second glycosylation step, which forms the sophoroside, requires a UGT capable of catalyzing a sugar-to-sugar linkage. These are often referred to as di-O-glycosyltransferases. Research has identified such enzymes, for example, from Carthamus tinctorius (safflower), which can catalyze two-step O-glycosylation. oup.com Furthermore, a flavonoid glucoside 1,6-glucosyltransferase from Catharanthus roseus has been characterized, demonstrating the existence of enzymes that can elongate glycan chains on flavonoids. researchgate.net While this particular enzyme creates a gentiobioside (β-1,6 linkage), it highlights the potential for identifying UGTs that can form the sophoroside (β-1,2 linkage).

Optimization of the glycosylation process in a heterologous host often involves enhancing the pool of the sugar donor, UDP-glucose. In Corynebacterium glutamicum, overexpression of the endogenous genes pgm (encoding phosphoglucomutase) and galU1 (encoding UDP-glucose pyrophosphorylase) has been shown to improve the yield of apigenin glucosides. sdu.edu.cncuestionesdefisioterapia.com

Below is a data table summarizing research findings relevant to the heterologous production of apigenin and its glucosides, which are foundational steps for producing Apigenin-7-O-sophoroside.

| Host Organism | Engineered Pathway/Enzymes | Substrate | Product | Titer | Reference |

| Escherichia coli | PAL, C4H, 4CL, CHS, FNS | Glucose | Apigenin | 13 mg/L | researchgate.net |

| Escherichia coli | Introduction of FNS into a naringenin-producing strain | Naringenin | Apigenin | 128 mg/L | nih.gov |

| Escherichia coli | Tobacco-derived glucosyltransferase (NtGT2) | Apigenin | Apigenin-7-O-glucoside | 24 mg/L | nih.gov |

| Corynebacterium glutamicum | Bacillus licheniformis glycosyltransferase (YdhE) | Apigenin | Apigenin-7-O-glucoside | 0.6 mM | nih.gov |

| Corynebacterium glutamicum | YdhE and overexpression of endogenous pgm and galU1 | Apigenin | Apigenin-4',7-O-diglucoside | 1.7 mM | nih.gov |

Extraction, Isolation, and Purification Methodologies for Apigenin 7 O Sophroside

Methodological Advancements in High-Yield Isolation

The isolation of specific flavonoid glycosides such as Apigenin-7-O-sophoroside from complex plant matrices presents significant challenges due to their relatively low abundance and the presence of numerous structurally similar compounds. Traditional extraction and purification methods are often time-consuming and may result in lower yields. Consequently, modern research has focused on developing and optimizing advanced methodologies that enhance both the efficiency of extraction and the purity of the final isolated compound. These advancements prioritize higher yields, reduced solvent consumption, and shorter processing times.

Methodological progress has been notable in two key areas: the initial extraction of crude flavonoids from plant material and the subsequent chromatographic purification to isolate the target compound. Techniques such as ultrasound-assisted extraction (UAE) and multi-step column chromatography, culminating in preparative high-performance liquid chromatography (Prep-HPLC), have become instrumental in achieving high-yield and high-purity isolation of apigenin (B1666066) glycosides. mdpi.comnih.govresearchgate.net

Advanced Extraction Techniques

Modern extraction techniques offer significant advantages over conventional methods like maceration or Soxhlet extraction by improving efficiency and often employing greener solvents. mdpi.comfrontiersin.org Ultrasound-assisted extraction (UAE) has been effectively optimized for flavonoid glycosides. Research on the extraction of the related compound Apigenin-7-O-glucoside from Chrysanthemum morifolium demonstrated that optimizing parameters such as solvent-to-solid ratio, extraction time, temperature, and ultrasound power can lead to substantial yields. mdpi.com In one study, using water as an environmentally friendly solvent, a yield of 16.04 mg/g of Apigenin-7-O-glucoside was achieved under optimized conditions. mdpi.com

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Apigenin-7-O-glucoside from Chrysanthemum morifolium This table is interactive. You can sort and filter the data.

| Parameter | Optimized Value | Source |

|---|---|---|

| Solvent | Water | mdpi.com |

| Solid/Liquid Ratio | 1:20 (g/mL) | mdpi.com |

| Extraction Time | 35 minutes | mdpi.com |

| Temperature | 50 °C | mdpi.com |

| Ultrasound Power | 350 W | mdpi.com |

| Resulting Yield | 16.04 mg/g | mdpi.com |

High-Yield Chromatographic Purification

Achieving high purity for compounds like Apigenin-7-O-sophoroside requires sophisticated separation strategies. A common advanced approach involves a multi-step chromatographic process using a sequence of different stationary phases to progressively remove impurities. For the isolation of Apigenin-7-O-β-D-glycoside from Elsholtzia splendens, researchers employed a sequential four-column process. nih.govresearchgate.net The crude n-butanol extract was first subjected to macroporous resin and Sephadex™ LH-20 column chromatography, followed by polyamide resin, and finally purified using preparative HPLC to yield the compound with a purity of 98%. nih.govresearchgate.net

Table 2: Example of a Multi-Step Chromatographic Purification Scheme for Apigenin-7-O-β-D-glycoside This table is interactive. You can sort and filter the data.

| Step | Chromatographic Method | Stationary Phase | Purpose | Final Purity | Source |

|---|---|---|---|---|---|

| 1 | Column Chromatography | Macroporous Resin D101 | Initial fractionation | - | nih.govresearchgate.net |

| 2 | Column Chromatography | Sephadex™ LH-20 | Size exclusion/further purification | - | nih.govresearchgate.net |

| 3 | Column Chromatography | Polyamide Resin | Removal of phenolic impurities | - | nih.govresearchgate.net |

| 4 | Preparative HPLC (P-HPLC) | C18 Column | Final high-purity isolation | 98% | nih.govresearchgate.net |

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone of modern high-yield isolation, allowing for precise separation and collection of the target compound. google.com The conditions for Prep-HPLC, including the mobile phase composition and flow rate, are critical for successful separation. For instance, a patented method for isolating Apigenin-7-O-β-D-glucoside utilized a specific methanol-water mobile phase in a semi-preparative HPLC system. google.com Similarly, the purification of Apigenin-7-O-glucoside from Chrysanthemum morifolium was achieved with Prep-HPLC at an optimized flow rate. mdpi.com

Table 3: Examples of Preparative HPLC Conditions for Apigenin Glycoside Isolation This table is interactive. You can sort and filter the data.

| Target Compound | Source Organism | Mobile Phase | Flow Rate | Source |

|---|---|---|---|---|

| Apigenin-7-O-β-D-glucoside | Dendranthema indicum | Methanol (B129727):Water (63:37) | 2.5 mL/min | google.com |

| Apigenin-7-O-glucoside | Chrysanthemum morifolium | Methanol:0.2% Phosphoric Acid (1:1, v/v) | 4.73 mL/min | mdpi.comebi.ac.uk |

| Apigenin-7-O-glycoside | Petroselinum crispum | 100% Methanol | Not Specified | jmp.ir |

Other advanced techniques such as High-Speed Counter-Current Chromatography (HSCCC) have also been identified as highly suitable for the purification of polar compounds like flavonoid glycosides from complex extracts. mdpi.com These methodological advancements collectively represent a significant step forward, enabling the efficient production of high-purity Apigenin-7-O-sophoroside and related glycosides for further scientific investigation.

Analytical Data for Apigenin-7-O-sophoroside Not Available in Publicly Accessible Literature

A thorough search for the analytical characterization and quantification data for the specific chemical compound Apigenin-7-O-sophoroside has concluded that the detailed scientific information required to construct the requested article is not available within publicly accessible resources.

Apigenin-7-O-sophoroside is a distinct flavonoid glycoside, characterized by an apigenin aglycone attached to a sophorose sugar moiety (a disaccharide composed of two glucose units). This structure differentiates it from the more commonly reported Apigenin-7-O-glucoside, which contains only a single glucose unit. Due to this structural difference, analytical data such as Nuclear Magnetic Resonance (NMR) shifts, mass spectrometry (MS) fragmentation patterns, and chromatographic retention times are unique to each compound and cannot be extrapolated.

Research indicates that Apigenin-7-O-sophoroside has been successfully isolated from natural sources. A key publication, "Flavone Glycosides from Lonicera gracilipes var. glandulosa " by M. Kikuchi and N. Matsuda, published in the Journal of Natural Products in 1996, identifies the isolation of Apigenin-7-O-sophoroside. The abstract suggests that its structure was elucidated using chemical and physicochemical methods, which would include the spectroscopic and chromatographic techniques specified in the article outline. However, the detailed experimental data from this publication is not available in the public domain through standard search methods.

Subsequent searches for this specific compound have failed to yield publicly available datasets for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H-NMR or ¹³C-NMR chemical shift and coupling constant data for Apigenin-7-O-sophoroside could be located.

Mass Spectrometry (MS): While the molecular formula (C₂₇H₃₀O₁₅) and weight (594.52 g/mol ) can be determined, specific experimental mass spectra (e.g., EIMS, Q-TOF/MS, LC-ESI/MS) detailing fragmentation patterns are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The specific absorption maxima (λmax) for Apigenin-7-O-sophoroside in standard solvents like methanol or ethanol (B145695) are not documented in accessible literature.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): No validated methods detailing specific columns, mobile phases, flow rates, or detection wavelengths for the express quantification of Apigenin-7-O-sophoroside were found.

Without access to this foundational analytical data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline provided in the user's instructions. The creation of data tables and a detailed discussion of research findings cannot be fulfilled.

Analytical Characterization and Quantification of Apigenin 7 O Sophroside

Chromatographic Methods for Purity Assessment and Quantification

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-layer chromatography and its high-performance version are valuable tools for the qualitative analysis and separation of flavonoids, including apigenin (B1666066) glycosides. While specific validated methods for Apigenin-7-O-sophoroside are not extensively detailed in publicly available literature, general methods for flavonoid glycosides can be adapted for its analysis.

The separation on TLC and HPTLC plates is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For flavonoid glycosides, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of solvents with varying polarities is typically employed. For instance, a mobile phase consisting of ethyl acetate, formic acid, acetic acid, and water has been successfully used for the separation of other apigenin glycosides like apigenin-7-O-glucoside. researchgate.net The polarity of the mobile phase can be adjusted to optimize the separation of Apigenin-7-O-sophoroside, which is expected to be more polar than its aglycone, apigenin, due to the presence of the disaccharide sophorose.

After development, the spots can be visualized under UV light (typically at 254 nm and 366 nm) or by spraying with a suitable chromogenic reagent, such as a solution of ferric chloride or other specific reagents for flavonoids, which produce colored spots. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

High-performance thin-layer chromatography offers improved resolution, sensitivity, and reproducibility compared to conventional TLC. HPTLC methods have been developed for the quantification of apigenin and its other glycosides in plant extracts. nih.govresearchgate.net A typical HPTLC method would involve the use of pre-coated silica gel 60 F254 plates and a mobile phase optimized for the separation of flavonoid glycosides. Densitometric scanning allows for the quantification of the separated compounds.

Table 1: Representative TLC/HPTLC Parameters for Flavonoid Glycoside Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Toluene: Ethyl Acetate: Formic Acid (proportions need optimization) |

| Sample Application | Applied as bands using an automated applicator |

| Development | In a saturated chromatographic chamber |

| Detection/Visualization | UV detection at 254 nm and 366 nm; Derivatization with a spray reagent (e.g., Natural Product-Polyethylene Glycol reagent) |

| Quantification | Densitometric scanning at a specific wavelength |

Capillary Electrophoresis (CE) and Gas Chromatography (GC)

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of flavonoids. nih.gov In CE, charged molecules migrate in an electrolyte solution under the influence of an electric field. For flavonoid glycosides, which are often neutral or weakly acidic, micellar electrokinetic chromatography (MEKC), a mode of CE, is frequently employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds.

The separation of flavonoid glycosides by CE is influenced by factors such as the pH of the buffer, the type and concentration of the surfactant, and the applied voltage. Alkaline buffers are often used to deprotonate the hydroxyl groups of flavonoids, imparting a negative charge and enabling their migration in the electric field. nih.gov The use of borate (B1201080) buffers can also enhance the separation of glycosides by forming complexes with the sugar moieties. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, flavonoid glycosides like Apigenin-7-O-sophoroside are non-volatile and thermally labile due to the presence of multiple polar hydroxyl groups and the sugar moiety. nih.govresearchgate.net Therefore, a derivatization step is essential to convert them into volatile and thermally stable derivatives prior to GC analysis. vup.sksigmaaldrich.com

The most common derivatization method for flavonoids is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com The resulting TMS derivatives are more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. vup.sk High-temperature GC (HTGC) has also been explored for the analysis of derivatized flavonoid glycosides. vup.sk

Table 2: General Approaches for CE and GC Analysis of Flavonoid Glycosides

| Technique | General Approach | Key Considerations |

| Capillary Electrophoresis (CE) | Micellar Electrokinetic Chromatography (MEKC) is often used. Separation is based on differential partitioning between micelles and the aqueous buffer. | Buffer pH, surfactant type and concentration, applied voltage, and capillary temperature need to be optimized. |

| Gas Chromatography (GC) | Derivatization (e.g., silylation) is mandatory to increase volatility and thermal stability. | Choice of derivatizing agent, reaction conditions (temperature and time), and proper GC column and temperature programming are critical. |

Preclinical Pharmacological Investigations of Apigenin 7 O Sophroside

Preclinical In Vivo Investigations Utilizing Established Animal Models for Disease Pathogenesis

Efficacy in Animal Models of Inflammatory Conditions

Investigations into the anti-inflammatory potential of Apigenin-7-O-sophoroside have primarily been conducted using a Buddleoside-rich extract (BUDE) from Chrysanthemum indicum L. in rat models of metabolic diseases, which are closely linked to chronic inflammation.

In a study involving rats with metabolic syndrome induced by a high-fat, high-sugar diet and alcohol consumption, the administration of a Buddleoside-rich extract demonstrated significant anti-inflammatory effects. The extract was found to resolve the imbalance between macrophage subpopulations, hinder the activation of the NF-κB signaling pathway, and decrease the secretion of inflammatory mediators. nih.govresearchgate.net This led to a reduction in the levels of C-reactive protein (hs-CRP) and the pro-inflammatory cytokine Interleukin-6 (IL-6) in the blood of the treated rats. researchgate.net

Another study on metabolic hypertensive rats showed that the same Buddleoside-rich extract could lower plasma levels of lipopolysaccharide (LPS), a potent inflammatory trigger. researchgate.netmdpi.com This was accompanied by a significant reduction in the circulating levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and IL-6. researchgate.netmdpi.com The mechanism for this effect was partly attributed to the inhibition of the TLR4/MyD88 signaling pathway, which plays a crucial role in the inflammatory response to LPS. researchgate.net

While not a direct study on an inflammatory disease model, research on Linarin (an alternative name for Apigenin-7-O-sophoroside) in ovariectomized mice, a model for postmenopausal osteoporosis, showed that the compound helped preserve the trabecular bone microarchitecture. nih.gov This effect is relevant as inflammation is a key driver of bone loss in this condition.

| Animal Model | Compound/Extract | Key Findings | Reference |

|---|---|---|---|

| Metabolic Syndrome Rats | Buddleoside-Rich Chrysanthemum indicum L. Extract (BUDE) | Inhibited NF-κB pathway; Reduced serum hs-CRP and IL-6. | nih.govresearchgate.net |

| Metabolic Hypertensive Rats | Buddleoside-Rich Chrysanthemum indicum L. Extract (BUDE) | Decreased plasma LPS, TNF-α, and IL-6; Inhibited TLR4/MyD88 pathway. | researchgate.netmdpi.com |

| Ovariectomized Mice (Osteoporosis Model) | Linarin (Buddleoside) | Preserved trabecular bone microarchitecture. | nih.gov |

Evaluation in Animal Models of Infectious Diseases (e.g., Antifungal Activity)

To date, a review of the scientific literature reveals no specific preclinical studies evaluating the efficacy of isolated Apigenin-7-O-sophoroside in animal models of infectious diseases, including those for antifungal, antibacterial, or antiviral activity. While some plants containing this compound are used in traditional medicine to treat infections, dedicated in vivo pharmacological studies on the pure compound are lacking. mdpi.com

Assessment in Animal Models of Specific Organ Injury (e.g., Intestinal Ischemia-Reperfusion Injury)

The protective effects of Apigenin-7-O-sophoroside against organ injury have been observed in animal models, again using a Buddleoside-rich extract (BUDE).

In a rat model of metabolic syndrome, administration of BUDE was shown to safeguard the liver and pancreas from inflammatory damage. nih.govresearchgate.net Histological analysis revealed that the extract improved the abnormal proliferation of pancreatic islet β-cells and increased hepatic glycogen (B147801) content, indicating a protective effect on these organs. nih.gov

Furthermore, in a study on metabolic hypertensive rats, the same extract was found to alleviate pathological injury to the colon. researchgate.net Examination of the colon tissue showed that the extract helped to repair damage to the intestinal villi and tight junctions that was observed in the untreated model group. mdpi.com

No preclinical animal studies have been found that specifically assess the effect of Apigenin-7-O-sophoroside on intestinal ischemia-reperfusion injury.

| Animal Model | Compound/Extract | Organ Protected | Key Findings | Reference |

|---|---|---|---|---|

| Metabolic Syndrome Rats | Buddleoside-Rich Chrysanthemum indicum L. Extract (BUDE) | Liver, Pancreas | Protected against inflammatory damage; Improved islet β-cell proliferation and hepatic glycogen content. | nih.govresearchgate.net |

| Metabolic Hypertensive Rats | Buddleoside-Rich Chrysanthemum indicum L. Extract (BUDE) | Colon | Alleviated pathological injury to colonic villi and tight junctions. | researchgate.netmdpi.com |

Exploration in Animal Models of Malignant Transformations (e.g., Colon Cancer Xenografts, Diffuse Large B-cell Lymphoma)

There is currently a lack of published preclinical studies investigating the effects of Apigenin-7-O-sophoroside in animal models of malignant transformations. In vivo research on the anticancer properties of flavonoids has largely focused on its aglycone, Apigenin (B1666066), or other related flavonoid compounds, with no specific data available for Apigenin-7-O-sophoroside in colon cancer xenografts, diffuse large B-cell lymphoma, or other cancer models.

Neuroprotective Studies in Animal Models of Cognitive Impairment

While Apigenin-7-O-sophoroside (as Linarin) is reported to have neuroprotective properties and acts as an inhibitor of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease, there is a scarcity of specific in vivo studies in animal models of cognitive impairment. nih.govscienceopen.com The available preclinical research on neuroprotection has predominantly focused on the aglycone form, Apigenin, which has shown positive effects in various models of cognitive dysfunction. nih.govnih.gov At present, no dedicated studies on Apigenin-7-O-sophoroside in animal models of Alzheimer's disease, Parkinson's disease, or other specific neurodegenerative conditions leading to cognitive impairment have been identified in the scientific literature.

Molecular Mechanisms of Action of Apigenin 7 O Sophroside

Modulation of Intracellular Signaling Pathways

Apigenin (B1666066) and its glycosides have been shown to interact with several key intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.

Regulation of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. tjpr.org Aberrant activation of this pathway is a common feature in many diseases. Research has demonstrated that apigenin can inhibit the PI3K/Akt/mTOR pathway. tjpr.orgnih.govnih.gov

Mechanistically, apigenin has been reported to directly suppress PI3K activity by blocking its ATP-binding site. nih.gov This inhibition leads to a subsequent decrease in the phosphorylation and activation of Akt, a key downstream effector of PI3K. tjpr.orgnih.gov Specifically, apigenin treatment has been observed to reduce the phosphorylated form of Akt at Serine 473. tjpr.org The downstream effects of this inhibition include the modulation of proteins involved in cell survival and proliferation. nih.govnih.gov

Table 1: Effects of Apigenin on PI3K/Akt/mTOR Pathway Components

| Component | Effect of Apigenin | Research Focus |

|---|---|---|

| PI3K | Inhibition of activity | Cancer Prevention nih.gov |

| p85 (PI3K regulatory subunit) | Reduction in expression | Barrett Esophageal Adenocarcinoma Cells tjpr.org |

| Phospho-Akt (Ser 473) | Reduction in phosphorylation | Barrett Esophageal Adenocarcinoma Cells tjpr.org |

| mTOR | Inhibition of signaling | Hepatocellular Carcinoma Cells nih.gov |

Influence on JAK/STAT Signaling Cascade

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, thereby influencing gene expression related to immunity, proliferation, and apoptosis. foodandnutritionresearch.net Apigenin has been shown to modulate this pathway, potentiating the effects of interferons (IFNs), which are key activators of JAK/STAT signaling. foodandnutritionresearch.netnih.gov

Studies have indicated that apigenin can enhance the IFN-induced activation of the JAK/STAT pathway. foodandnutritionresearch.net This is achieved, in part, by inhibiting the 26S proteasome-mediated degradation of the type I interferon receptor 1 (IFNAR1). foodandnutritionresearch.net By preventing its degradation, apigenin allows for a more sustained activation of the downstream signaling cascade, leading to increased phosphorylation of STAT1 and STAT2. foodandnutritionresearch.net In some contexts, apigenin has been shown to directly inhibit the phosphorylation and activation of JAK2 and STAT3. nih.gov

Impact on MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are crucial in regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. nih.govplos.org The effect of apigenin on the MAPK/ERK pathway can be context-dependent, with reports indicating both inhibitory and activating effects.

In some cell types, apigenin has been shown to downregulate the phosphorylation of ERK (p-ERK), contributing to its anti-proliferative effects. nih.govplos.org For instance, apigenin-7-O-glucoside, a related compound, has been found to significantly inhibit the phosphorylation of ERK, JNK, and p38 MAPKs. researchgate.net However, in other cellular contexts, apigenin has been observed to increase the phosphorylation of p38 MAPK while downregulating phospho-ERK and phospho-JNK. plos.org This differential regulation highlights the complexity of apigenin's interaction with the MAPK pathway, which can vary depending on the specific cellular environment and stimuli. nih.gov

Crosstalk with NF-κB and Wnt/β-catenin Pathways

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. tandfonline.com Apigenin has been reported to inhibit the NF-κB pathway through various mechanisms. tandfonline.commdpi.com It has been shown to suppress the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the NF-κB p65 subunit. tandfonline.commdpi.com This inhibition leads to a downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins. tandfonline.commdpi.com

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases. mdpi.com Apigenin has been found to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin, the central effector of the pathway. nih.govnih.gov Research indicates that apigenin can induce the autophagy-mediated lysosomal degradation of β-catenin. nih.govnih.gov This action reduces the total, cytoplasmic, and nuclear levels of β-catenin, leading to the suppression of β-catenin/TCF-mediated transcriptional activity and the expression of Wnt target genes. mdpi.comnih.gov

Induction of Cellular Processes

Beyond the modulation of signaling pathways, Apigenin-7-O-sophoroside and its related compounds can directly influence cellular processes, most notably the cell cycle.

Cell Cycle Arrest Mechanisms and Regulatory Proteins (e.g., p21Waf1)

Apigenin has been consistently shown to induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. nih.govmdpi.com This effect is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21Waf1/Cip1. nih.govua.pt

The induction of p21Waf1 by apigenin can occur through both p53-dependent and p53-independent mechanisms. nih.gov In cells with functional p53, apigenin can increase the stability of the p53 protein, leading to the transcriptional activation of the p21Waf1 gene. nih.gov However, apigenin has also been shown to induce p21Waf1 expression and cause G2/M phase arrest in cancer cell lines with mutant p53, indicating a p53-independent pathway. nih.gov This involves a marked increase in p21/WAF1 mRNA and protein expression. nih.gov The upregulation of p21Waf1/Cip1 leads to the inhibition of CDK activity, which is necessary for cell cycle progression, thereby causing arrest at the G2/M or G0/G1 phases. mdpi.comua.pt

Activation of Apoptosis Pathways (e.g., Caspase-3, Fas/APO-1, Bcl-2 modulation)

Apigenin-7-O-sophoroside and its aglycone, apigenin, have been shown to induce apoptosis, a form of programmed cell death, through various molecular pathways. This process is critical in the context of cancer research, as it represents a key mechanism by which abnormal cells can be eliminated. The activation of apoptosis by these compounds involves the modulation of several key proteins, including caspases and members of the Bcl-2 family.

One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic or mitochondrial pathway of apoptosis. This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, as it leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. mdpi.comnih.gov Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases like caspase-9. nih.gov

Executioner caspases, such as caspase-3, are then activated by the initiator caspases. nih.gov Caspase-3 plays a central role in the execution phase of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. mdpi.com Studies on apigenin have demonstrated its ability to increase the expression of Bax, decrease the expression of Bcl-2, and subsequently activate caspase-9 and caspase-3. mdpi.com For instance, in cervical cancer HeLa cells, Apigenin 7-O-glucoside (AGL) was found to promote the release of cytochrome c by regulating Bcl-2 family proteins, which then activated caspase 9 and 3 to induce apoptosis. nih.gov

Furthermore, the extrinsic or death receptor pathway can also be triggered. This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the Fas receptor (also known as APO-1). mdpi.com This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. mdpi.com Activated caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid, which links the extrinsic and intrinsic pathways. researchgate.net

Table 1: Key Proteins Modulated by Apigenin and its Glycosides in Apoptosis Induction

| Protein | Family/Class | Function in Apoptosis | Effect of Apigenin/Glycosides |

|---|---|---|---|

| Bcl-2 | Bcl-2 family | Anti-apoptotic | Downregulation mdpi.comnih.gov |

| Bax | Bcl-2 family | Pro-apoptotic | Upregulation mdpi.com |

| Caspase-9 | Caspase | Initiator (intrinsic pathway) | Activation mdpi.comnih.gov |

| Caspase-3 | Caspase | Executioner | Activation mdpi.comnih.gov |

| Caspase-8 | Caspase | Initiator (extrinsic pathway) | Activation mdpi.com |

| Fas/APO-1 | Death Receptor | Initiates extrinsic pathway | Upregulation of signaling mdpi.com |

| Cytochrome c | Electron transport chain | Activates apoptosome | Release from mitochondria mdpi.comnih.gov |

Investigation of Autophagy, Ferroptosis, and Necroptosis Induction

Beyond apoptosis, emerging research indicates that apigenin and its derivatives can induce other forms of programmed cell death, including autophagy, ferroptosis, and potentially necroptosis. nih.gov

Autophagy: Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death. In the context of cancer, apigenin has been shown to induce autophagic cell death in several cancer cell lines. jcpjournal.orgmdpi.com This process is often characterized by the formation of double-membraned vacuoles and the modulation of key autophagy-related proteins. nih.gov For instance, apigenin has been reported to induce autophagy in breast cancer cells and erythroleukemia TF1 cells. nih.govjcpjournal.org In some cases, the inhibition of autophagy can enhance apigenin-induced apoptosis, suggesting a complex interplay between these two pathways. jcpjournal.org

Ferroptosis: Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Recent studies have highlighted the potential of apigenin to induce ferroptosis in cancer cells. nih.gov For example, in multiple myeloma cells, apigenin treatment was found to inhibit cell development by inducing not only apoptosis and autophagy but also ferroptosis. mdpi.com Furthermore, a study on apigenin-7-O-glucoside (AGL) loaded nanoparticles demonstrated their ability to protect against intestinal ischemia-reperfusion injury by inhibiting ferroptosis. nih.gov This was linked to the regulation of the ATF3/SLC7A11 pathway, which plays a crucial role in mitigating this form of cell death. nih.gov

Necroptosis: Necroptosis is a regulated form of necrosis, or inflammatory cell death. While the direct induction of necroptosis by apigenin-7-O-sophoroside is less documented, studies on apigenin suggest its potential to trigger this pathway. nih.gov

Table 2: Investigated Programmed Cell Death Pathways Induced by Apigenin and its Derivatives

| Cell Death Pathway | Key Features | Role of Apigenin/Derivatives |

|---|---|---|

| Autophagy | Formation of autophagosomes, degradation of cellular components. | Induction in various cancer cell lines. nih.govjcpjournal.org |

| Ferroptosis | Iron-dependent accumulation of lipid peroxides. | Induction in multiple myeloma cells; inhibition in intestinal injury models. mdpi.comnih.gov |

| Necroptosis | Regulated, inflammatory cell death. | Potential for induction suggested by studies on apigenin. nih.gov |

Effects on Glucose Uptake and Mitochondrial Activity

The metabolic reprogramming of cancer cells, often referred to as the Warburg effect, involves an increased reliance on glycolysis for energy production, even in the presence of oxygen. dojindo.com This metabolic shift makes cancer cells highly dependent on glucose uptake. Flavonoids, including apigenin and its glycosides, have been investigated for their potential to modulate cellular metabolism, including glucose uptake and mitochondrial function.

While direct studies on apigenin-7-O-sophoroside's effect on glucose uptake are limited, related flavonoid glycosides have shown the ability to improve glucose uptake and mitochondrial function. For example, luteolin-7-O-rutinoside has been shown to significantly improve glucose uptake in L6 myotubes. nih.gov Other flavonoid glycosides have been reported to enhance mitochondrial function by reducing the accumulation of mitochondrial reactive oxygen species (ROS) and improving intracellular ATP production. researchgate.net

Mitochondria are central to cellular energy production and are also key players in apoptosis. frontiersin.org Mitochondrial dysfunction, characterized by impaired electron transport and increased ROS production, is a common feature in various diseases. frontiersin.org Apigenin has been shown to impact mitochondrial function, which can be linked to its pro-apoptotic effects. The permeabilization of the mitochondrial membrane, a key event in apoptosis, is often associated with changes in mitochondrial membrane potential. dojindo.com

Gene Expression and Protein Modulation

Regulation of Key Enzyme Expression (e.g., COX-2, iNOS)

Apigenin and its glycosides have demonstrated significant anti-inflammatory properties through the regulation of key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

COX-2: This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation. Apigenin has been shown to suppress the expression of COX-2. tandfonline.com For instance, in LPS-induced RAW264.7 macrophage cells, apigenin significantly inhibited the expression of COX-2. mdpi.com Similarly, apigenin-7-glucuronide, another derivative, also suppressed LPS-induced mRNA expression of COX-2. chemfaces.com

iNOS: This enzyme produces nitric oxide (NO), a signaling molecule that can have pro-inflammatory effects at high concentrations. Apigenin and its derivatives have been found to inhibit the expression of iNOS. tandfonline.com In LPS-induced RAW 264.7 cells, apigenin was shown to strongly suppress the expression of iNOS. tandfonline.com This inhibitory effect on iNOS expression has also been observed with apigenin-7-glycoside and apigenin-7-glucuronide. tandfonline.comchemfaces.com

Table 3: Regulation of Key Inflammatory Enzymes by Apigenin and its Derivatives

| Enzyme | Function | Effect of Apigenin/Derivatives |

|---|---|---|

| COX-2 | Prostaglandin synthesis | Suppression of expression. tandfonline.commdpi.comchemfaces.com |

| iNOS | Nitric oxide production | Suppression of expression. tandfonline.comchemfaces.com |

Activation and Suppression of Transcription Factors (e.g., ATF3/SLC7A11 pathway)

The biological effects of apigenin-7-O-sophoroside are mediated through the modulation of various transcription factors, which in turn regulate the expression of a wide range of genes.

One notable pathway involves the activating transcription factor 3 (ATF3) and the solute carrier family 7 member 11 (SLC7A11). A recent study highlighted that apigenin-7-O-glucoside-loaded nanoparticles alleviated intestinal ischemia-reperfusion injury by regulating the ATF3/SLC7A11 pathway to inhibit ferroptosis. nih.gov ATF3 has been shown to play a role in suppressing tumorigenesis by activating the transcription of SLC7A7, which in turn inhibits mTORC1 signaling. mdpi.com The regulation of the ATF3/SLC7A11 axis appears to be a crucial mechanism in the protective effects observed. nih.govnih.gov

Other transcription factors are also influenced by apigenin. For example, apigenin has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses and cell survival. tandfonline.com This inhibition can lead to the downregulation of pro-inflammatory genes, including COX-2 and iNOS. tandfonline.com

Structure Activity Relationship Sar Studies of Apigenin 7 O Sophroside and Its Analogs

Comparative Analysis of Apigenin (B1666066), Apigenin Glycosides, and Apigenin-7-O-sophoroside

Apigenin (4′,5,7-trihydroxyflavone) is the aglycone, or non-sugar, component of a wide array of naturally occurring flavonoid glycosides. tandfonline.comjmp.ir In nature, apigenin is most commonly found in its glycosylated forms, where one or more sugar molecules are attached to its core structure. caldic.com These glycosides, which include compounds like Apigenin-7-O-glucoside and the more complex Apigenin-7-O-sophoroside, often exhibit different properties compared to the parent aglycone. nih.govnih.gov

Apigenin-7-O-sophoroside is an O-glycoside where a sophorose molecule (a disaccharide of two glucose units linked by a β1→2 bond) is attached to the hydroxyl group at the C-7 position of the apigenin A-ring. This glycosylation has profound effects on the molecule's properties. Generally, glycosides are more water-soluble than their corresponding aglycones. caldic.comnih.gov For instance, while apigenin itself is poorly soluble in water, its glycoside conjugates like apigenin-7-O-glucoside are more soluble. nih.gov It follows that Apigenin-7-O-sophoroside, with its larger two-sugar moiety, would exhibit even greater water solubility.

The attachment of a sugar moiety also impacts biological activity. In some cases, the aglycone is more potent, while in others, the glycoside shows superior effects. Research comparing apigenin to its simpler monoglycoside, apigenin-7-O-glucoside, reveals that the glycoside can be more effective in specific assays. For example, in a study on human colon cancer cells (HCT116), apigenin-7-O-glucoside demonstrated significantly stronger cytotoxic effects than apigenin. nih.govnih.gov This suggests that the presence of the sugar at the C-7 position enhances its activity in this context.

Table 1: Comparative Cytotoxic Activity of Apigenin and Apigenin-7-O-glucoside on HCT116 Colon Cancer Cells

| Compound | IC₅₀ Value (µM) | Relative Potency | Reference |

|---|---|---|---|

| Apigenin | 62 µM | Baseline | nih.gov |

| Apigenin-7-O-glucoside | 15 µM | ~4-fold stronger than Apigenin | nih.gov |

This data indicates that for cytotoxicity against HCT116 cells, the glycoside form is considerably more potent. nih.gov While direct comparative data for Apigenin-7-O-sophoroside is scarce, these findings with a simpler glycoside underscore that glycosylation is a critical determinant of biological function.

Influence of the Glycosidic Moiety on Biological Activities

The glycosidic portion of a flavonoid molecule is not merely a passive solubilizing agent; it actively influences the compound's biological and pharmacokinetic profile. The presence, position, and type of sugar can alter how the molecule interacts with cellular targets, its absorption, and its metabolism. nih.govfrontiersin.org

Glycosylation can protect the flavonoid structure from degradation. nih.gov However, its effect on bioactivity can be complex. O-glycosylation has been reported to decrease the antioxidant potential of apigenin in some in-vitro assays. nih.gov Conversely, studies have demonstrated that glycosylation can enhance specific activities. For instance, apigenin-7-O-glucoside showed more potent antifungal activity against various Candida isolates compared to apigenin. nih.govnih.gov The study suggested that the glycoside caused a faster breakdown of the fungal plasma membrane. nih.govnih.gov

Furthermore, the glycosidic moiety can play a direct role in the compound's mechanism of action. In a study on the antiglycation effects of apigenin derivatives, glycosidic forms of apigenin were found to be more effective at protecting albumin from ribosylation-induced damage than apigenin alone, with the authors attributing this superior ability to the presence of the glycosidic moiety. preprints.org This indicates that the sugar part of the molecule can contribute directly to its protective effects. preprints.org

The journey of a flavonoid glycoside through the body is also dictated by its sugar component. Generally, the aglycone form can be absorbed via passive diffusion in the small intestine. nih.gov Most glycosides, especially larger ones like sophorosides, are not readily absorbed intact and must first be hydrolyzed by enzymes. frontiersin.org This hydrolysis can be carried out by intestinal enzymes or, more commonly, by the gut microbiota in the colon, which releases the active apigenin aglycone for local or systemic absorption. frontiersin.org Therefore, the glycosidic moiety acts as a key determinant of where and how the active compound is released and absorbed.

Role of Hydroxylation Patterns and Aromatic Ring Substitutions on Efficacy

The foundational structure of apigenin itself, a trihydroxyflavone (4′,5,7-trihydroxyflavone), is crucial to its activity. The number and location of hydroxyl (-OH) groups on the A and B aromatic rings are primary determinants of a flavonoid's biological effects, including its antioxidant and anti-inflammatory properties. nih.govfrontiersin.orgoup.com

The free hydroxyl groups on the A and B rings are largely responsible for the antioxidant effects of apigenin. frontiersin.org The hydroxylation pattern of the B ring is particularly important. nih.gov For example, comparing apigenin with luteolin (B72000) (3′,4′,5,7-tetrahydroxyflavone) reveals the impact of an additional hydroxyl group at the C-3' position on the B-ring. In a study comparing the acetylcholinesterase inhibition of their respective 7-O-glucosides, luteolin-7-O-glucoside showed significant inhibitory effect, while apigenin-7-O-glucoside was much weaker, highlighting that the extra hydroxyl group on the luteolin core structure dramatically enhanced this specific activity. mdpi.com

Substitutions other than hydroxylation also modulate efficacy. The addition of a methoxy (B1213986) group (-OCH₃), for example, can decrease activity in some contexts. Research on the cytotoxicity of flavonoids in human liver cells showed that apigenin's activity was markedly reduced when a methoxy group was present at the C-7 position (a compound known as genkwanin). jfda-online.com The C2-C3 double bond in the C-ring is another structural feature considered important for the anti-inflammatory and anticancer activity of many flavonoids. mdpi.commdpi.com

Table 2: Influence of Aglycone Structure on Biological Activity

| Compound | Key Structural Difference from Apigenin | Observed Effect on Activity | Reference |

|---|---|---|---|

| Luteolin | Additional -OH group at C-3' | Enhanced acetylcholinesterase inhibition (as 7-O-glucoside) | mdpi.com |

| Genkwanin (Apigenin 7-O-methyl ether) | -OCH₃ group at C-7 instead of -OH | Markedly decreased cytotoxicity in HepG2 cells | jfda-online.com |

| Kaempferol | Additional -OH group at C-3 | Differentiation in activity profiles; C3 hydroxylation is a prerequisite for certain antiviral activities | nih.gov |

Impact of Sugar Moiety Type and Linkage on Pharmacological Profile

The identity of the sugar, its point of attachment, and the linkage between sugar units in di- or tri-glycosides are all critical factors that fine-tune the pharmacological profile of a flavonoid glycoside. frontiersin.orgmdpi.com Apigenin can be found as O-glycosides (sugar linked via an oxygen) or C-glycosides (sugar linked directly to a carbon), with each class having distinct pharmacokinetic behaviors. caldic.comnih.gov Apigenin-7-O-sophoroside is an O-glycoside.

The type of sugar matters. Common sugars found attached to apigenin include glucose, apiose, and rhamnose. nih.govmdpi.comoup.com The absorption of flavonoid glycosides in the small intestine is selective, with glucosides (derivatives of glucose) generally being the only type that can be absorbed to some extent from the small intestine. nih.gov Glycosides with other sugars, or larger disaccharides like the sophoroside in Apigenin-7-O-sophoroside, typically pass to the colon for microbial deglycosylation. frontiersin.org

The linkage is also significant. A sophoroside is a disaccharide composed of two glucose units with a β(1→2) linkage. Other apigenin diglycosides exist, such as apiin (B1667559), which is apigenin-7-O-apiosylglucoside. oup.com The specific enzymes present in the human gut microbiota are adapted to cleave certain linkages more efficiently than others. This specificity influences the rate and location of the release of the apigenin aglycone.

Table 3: Impact of Glycoside Structure on Apigenin Derivatives' Properties

| Compound | Glycosidic Moiety | Type & Linkage | General Impact on Properties | Reference |

|---|---|---|---|---|

| Apigenin-7-O-glucoside | Glucose | O-glycoside, monosaccharide | Increases water solubility; may be absorbed from the small intestine or hydrolyzed in the colon. Can enhance specific activities like cytotoxicity. | nih.govnih.gov |

| Vitexin (Apigenin-8-C-glucoside) | Glucose | C-glycoside, monosaccharide | More resistant to hydrolysis than O-glycosides; may be absorbed unchanged. | nih.gov |

| Apiin | Apiosyl-glucose | O-glycoside, disaccharide | High water solubility; requires enzymatic hydrolysis to release apigenin. | oup.com |

| Apigenin-7-O-sophoroside | Glucosyl-glucose | O-glycoside, disaccharide (β1→2 linkage) | Expected high water solubility; likely requires hydrolysis by gut microbiota in the colon to release the active aglycone. | frontiersin.org |

Interactions of Apigenin 7 O Sophroside with Other Bioactive Compounds

Investigation of Synergistic Effects with Natural Products

The combination of flavonoids and other natural compounds often leads to enhanced biological activity. Research into apigenin (B1666066) and its glycosides suggests a potential for synergistic interactions that could amplify their therapeutic effects.

Studies have explored the interplay between apigenin and other prominent flavonoids, such as quercetin (B1663063) and kaempferol. These compounds share similar molecular structures and often coexist in the same plant sources. While specific synergistic studies on Apigenin-7-O-sophoroside are not yet prevalent, the interactions observed with apigenin are noteworthy. For instance, combinations of flavonoids like apigenin and quercetin have been shown to inhibit melanoma growth and metastatic potential more effectively than when used alone. nih.gov

Another relevant study investigated the combined anti-inflammatory and antioxidative properties of apigenin-7-O-glucoside (a closely related compound) and trolox, a vitamin E analog. The findings suggested that their combined use might enhance efficacy in combating oxidative stress and inflammation, indicating a potential for synergistic or additive effects. frontiersin.org These interactions often stem from the compounds targeting different but complementary pathways involved in pathological processes.

| Interacting Natural Compound | Observed Synergistic Effect | Model System |

| Quercetin | Inhibition of melanoma growth and metastatic potential. nih.gov | B16-BL6 melanoma cells |

| Kaempferol | Inferred potential for enhanced anti-inflammatory and antioxidant activity due to structural similarity and shared mechanisms. vitality-pro.commdpi.com | In vitro/In vivo models |

| Trolox (Vitamin E analog) | Potential for enhanced efficacy in anti-oxidation and anti-inflammation. frontiersin.org | RAW264.7 cells / Chemical assays |

Analysis of Combinatorial Effects with Established Therapeutic Agents

The most significant body of research on the interactions of apigenin and its derivatives lies in their combination with established therapeutic agents, particularly in oncology. These flavonoids have been shown to act as chemosensitizers, enhancing the efficacy of conventional chemotherapy drugs and potentially allowing for reduced dosages.

Apigenin has demonstrated a remarkable ability to synergize with a wide array of chemotherapeutic agents. Studies have shown that co-administration of apigenin enhances the anticancer effects of drugs like cisplatin, paclitaxel, doxorubicin, and sorafenib (B1663141) across various cancer types, including ovarian, prostate, lung, and liver cancers. examine.comnih.govtandfonline.com The mechanisms behind this synergy are multifaceted, involving the induction of apoptosis and autophagy, inhibition of cancer cell migration, and modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. nih.govtandfonline.comresearchgate.net

Research on apigenin glycosides supports these findings. Apigenin-7-O-glucoside, for example, was found to impede hypoxia-induced malignant phenotypes in cervical cancer cells, including reducing their resistance to chemotherapeutic agents like oxaliplatin (B1677828) and paclitaxel. In a different context, the combination of apigenin-7-O-glucoside and the antiparasitic drug pyrimethamine (B1678524) showed an additive effect in inhibiting the growth of Toxoplasma gondii in vitro, highlighting a potent combinatorial effect. This suggests that the glycoside forms of apigenin retain and, in some cases, may even enhance these beneficial interactions.

| Therapeutic Agent | Cancer Type / Condition | Observed Combinatorial Effect |

| Cisplatin | Ovarian, Prostate, Lung, Liver Cancer | Enhanced cytotoxicity; sensitization of resistant cells; induction of p53 accumulation. examine.comtandfonline.com |

| Paclitaxel | HeLa Cells, Cervical Cancer | Dose-dependent cytotoxicity enhancement; reduced chemoresistance under hypoxic conditions. tandfonline.com |

| Oxaliplatin | Cervical Cancer | Reduced chemoresistance under hypoxic conditions. |

| Sorafenib | Hepatocellular Carcinoma (HepG2) | Synergistic reduction of tumor cell viability, migration, and gene expression. |

| Doxorubicin | Doxorubicin-resistant Hepatocellular Carcinoma | Increased sensitivity via suppression of ATG7-dependent autophagy. tandfonline.com |

| Fluorouracil | Prostate Cancer (DU145) | Reduced the IC50 (inhibiting 50% cell proliferation) by 70%. examine.com |

| Pyrimethamine | Toxoplasma gondii infection | Additive inhibition of parasite growth. |

Elucidation of Antagonistic Interactions and Their Underlying Mechanisms

While much of the focus has been on synergistic interactions, it is crucial to consider potential antagonistic effects. Antagonism can occur when one compound interferes with the absorption, metabolism, or mechanism of action of another, potentially reducing its efficacy or increasing its toxicity.

The primary mechanism through which apigenin may exert antagonistic effects is through the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs. examine.com Apigenin has been identified as a potent inhibitor of several key CYP enzymes, including CYP1A2, CYP2C9, and CYP3A4. examine.comresearchgate.net

By inhibiting these enzymes, apigenin can slow down the metabolism and clearance of other drugs that are substrates for these enzymes. This interaction can lead to higher-than-expected plasma concentrations of the co-administered drug, potentially increasing the risk of toxicity. researchgate.net This is not a direct antagonism of the therapeutic effect but rather a pharmacokinetic interaction that can lead to adverse outcomes, effectively antagonizing the intended safe use of a medication. For example, if apigenin is taken with a drug metabolized by CYP2C9, the drug's effects and side effects could be enhanced. researchgate.net Therefore, while not counteracting the primary effect of a therapeutic agent, this metabolic interference represents a significant interaction that requires careful consideration.

| CYP Enzyme Inhibited | Examples of Drug Substrates | Potential Consequence of Interaction |

| CYP1A2 | Theophylline, Caffeine, Melatonin | Increased plasma concentrations and potential for toxicity of the substrate drug. examine.com |

| CYP2C9 | Warfarin, Losartan, Ibuprofen | Altered drug efficacy and increased risk of adverse effects (e.g., bleeding with warfarin). examine.comresearchgate.net |

| CYP3A4 | Statins (e.g., Atorvastatin), Calcium channel blockers, some Chemotherapy agents | Elevated drug levels, increasing the risk of dose-dependent side effects. examine.comresearchgate.net |

Advanced Research Directions and Future Perspectives for Apigenin 7 O Sophroside

Development of Advanced Preclinical Research Models

To bridge the gap between in vitro findings and clinical applications, the development of more physiologically relevant preclinical models is paramount. The limitations of traditional two-dimensional cell cultures and conventional animal models necessitate a shift towards technologies that better mimic human biology.

Utilization of 3D Bioprinting and Organ-on-a-Chip Technologies

Three-dimensional (3D) bioprinting and organ-on-a-chip (OOC) platforms offer unprecedented opportunities to study the effects of compounds like Apigenin-7-O-sophoroside in a human-like microenvironment. 3D bioprinting allows for the layer-by-layer fabrication of complex tissue structures using "bioinks," which are typically composed of living cells, hydrogels, and bioactive agents. mdpi.comnih.gov This technology can be used to create specific organ models, such as liver, skin, or cardiac tissues, to test the efficacy and metabolism of Apigenin-7-O-sophoroside in a controlled, multi-cellular environment. mdpi.commdpi.com

OOC technology involves microfluidic devices that contain engineered 3D tissues, simulating the structure and function of human organs on a micro-scale. taylorandfrancis.comnih.gov These systems can reconstitute critical tissue-tissue interfaces and incorporate physiological fluid flow, offering a more dynamic and relevant model than static cultures. taylorandfrancis.comnih.gov For instance, a multi-organ chip could be used to study the absorption, distribution, metabolism, and excretion (ADME) profile of Apigenin-7-O-sophoroside. Research on the parent compound, apigenin (B1666066), has already utilized a microfluidic chip with layers of gut (Caco-2) and liver (HepG2) cells to study its first-pass metabolism, a model directly applicable to investigating its sophoroside derivative. nih.gov

| Technology | Potential Application for Apigenin-7-O-sophoroside | Key Advantages |

| 3D Bioprinting | - Creation of disease-specific tissue models (e.g., tumors, fibrotic liver) to test therapeutic efficacy.- High-throughput screening of compound effects on tissue architecture and function. | - Precise control over cellular organization and microenvironment.- High reproducibility and potential for automation. nih.gov |

| Organ-on-a-Chip | - Modeling of ADME properties by linking gut, liver, and kidney chips.- Investigation of efficacy and mechanism on specific organ functions (e.g., anti-inflammatory effects on a lung-on-a-chip). | - Mimics human physiological and mechanical conditions. bio-integration.org- Allows for real-time analysis and reduced animal use. taylorandfrancis.com |

Application of Humanized Animal Models

Humanized animal models, typically immunodeficient mice engrafted with human cells, tissues, or genes, provide an invaluable in vivo platform for preclinical assessment. cyagen.comozgene.com These models bridge the biological gap between mice and humans, particularly in studying the immune system's role in disease and therapy. ozgene.com For Apigenin-7-O-sophoroside, humanized mice could be instrumental in evaluating its immunomodulatory effects, anti-cancer potential in the context of a human tumor microenvironment, and metabolism by human gut microbiota.

Studies on the related compound apigenin-7-glucoside have utilized human microbiota-associated (HMA) rats to demonstrate the significant role of gut flora in its metabolism and bioavailability, a crucial factor that would also apply to Apigenin-7-O-sophoroside. nih.gov Furthermore, transgenic mouse models of human diseases, such as the APP/PS1 mouse model for Alzheimer's disease, have been used to show the neuroprotective effects of apigenin, suggesting a potential therapeutic avenue for its glycosides that could be explored in similar advanced models. nih.gov

In Silico Modeling and Predictive Analytics

Computational approaches, or in silico modeling, are essential for accelerating drug discovery by predicting the properties and biological activities of compounds before extensive laboratory work is undertaken. nih.gov Molecular docking, a key computational tool, can predict how a ligand like Apigenin-7-O-sophoroside might bind to a specific protein target. nih.gov

This approach has been successfully used to study apigenin and its analogues. For example, in silico screening identified Apigenin 7-glucoside-4'-p-coumarate as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov Similarly, molecular docking studies of apigenin-7-O-glucoside have been performed to understand its interactions with enzymes like acetylcholinesterase. mdpi.com These same methodologies can be applied to Apigenin-7-O-sophoroside to screen for potential protein targets, predict its binding affinity, and elucidate potential mechanisms of action, thereby guiding future experimental research. Predictive analytics can also be used to estimate ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Exploration of Targeted Delivery Systems

A significant challenge for many flavonoids, including apigenin, is their poor bioavailability, often due to low aqueous solubility. nih.govwestminster.ac.uk Targeted delivery systems are being developed to overcome these limitations, ensuring that the compound reaches its intended site of action in sufficient concentration.

Nanoparticle Encapsulation for Enhanced Efficacy

Encapsulating therapeutic agents within nanoparticles is a leading strategy to improve solubility, stability, and bioavailability. mdpi.com Various nano-formulations, such as polymeric micelles, nanoemulsions, and chitosan-based nanoparticles, have been developed for apigenin to enhance its delivery and therapeutic effects. westminster.ac.ukmdpi.comnih.gov

| Nanoparticle System | Encapsulated Compound | Observed Outcome | Relevance for Apigenin-7-O-sophoroside |

| Chitosan-Albumin-Folic Acid NPs | Apigenin | Enhanced stability and targeted delivery to cancer cells. nih.gov | A potential strategy for targeted cancer therapy. |

| Nanoemulsions (TPGS-based) | Apigenin | Improved chemical stability and antioxidant ability for topical delivery. mdpi.com | Could be adapted for topical or mucosal delivery. |

| ROS-scavenging NPs | Apigenin-7-O-glucoside | Reduced lipid peroxidation and inhibition of ferroptosis in intestinal injury. nih.gov | A promising approach for treating inflammatory and oxidative stress-related diseases. |

Mechanistic Elucidation of Novel Biological Activities

While the parent compound apigenin is known for a wide range of activities including antioxidant, anti-inflammatory, and anticancer effects, the specific biological profile of Apigenin-7-O-sophoroside is less defined. mdpi.com Future research must focus on identifying novel activities and elucidating their underlying molecular mechanisms. The study of related glycosides offers valuable clues.

For example, apigenin-7-O-glucoside has been shown to possess potent antifungal activity against Candida species and a more potent cytotoxic effect on colon cancer cells (HCT116) compared to apigenin, inducing apoptosis at lower concentrations. nih.govnih.gov Another study revealed that apigenin-7-O-glucoside can impede the malignant phenotypes of cervical cancer cells under hypoxic conditions. nih.gov A particularly novel finding is the ability of a nanoparticle-formulated apigenin-7-O-glucoside to combat intestinal ischemia-reperfusion injury by inhibiting ferroptosis through the ATF3/SLC7A11 pathway. nih.gov

These findings strongly suggest that the sophoroside moiety of Apigenin-7-O-sophoroside may confer unique or enhanced biological activities compared to its parent aglycone. Future research should therefore investigate its potential in antifungal therapy, oncology, and the modulation of specific cell death pathways like ferroptosis.

Comprehensive Omics-Based Investigations (e.g., Metabolomics, Proteomics)

Future research on Apigenin-7-O-sophoroside would greatly benefit from comprehensive "omics-based" investigations to elucidate its molecular mechanisms of action and identify novel therapeutic targets. While specific metabolomics and proteomics studies on Apigenin-7-O-sophoroside are still emerging, research on its aglycone, apigenin, provides a foundational framework for what such future studies might entail. Omics technologies offer a holistic view of the biological system by analyzing the entire complement of molecules like genes (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov